Presapogenin CP4

説明

Contextualization within Natural Product Chemistry

Presapogenin CP4 is classified as a triterpenoid (B12794562) saponin (B1150181), a large and diverse group of naturally occurring glycosides. Saponins (B1172615) are characterized by their structure, which consists of a non-sugar aglycone (the sapogenin) bonded to one or more sugar chains. In the case of this compound, the aglycone is a triterpenoid, a class of organic compounds composed of six isoprene (B109036) units. These compounds are of significant interest in natural product chemistry due to their complex structures and wide distribution in the plant kingdom. nih.gov

The study of triterpenoid saponins like this compound is a cornerstone of phytochemistry, involving sophisticated techniques for isolation, purification, and structural elucidation. clariant.com Modern analytical methods such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential tools for characterizing these complex molecules. clariant.comresearchgate.net The intricate nature of their structures presents ongoing challenges and opportunities for chemists in areas of synthesis and structural analysis.

Botanical Origin and Phytochemical Significance of Anemone hupehensis

This compound is naturally derived from Anemone hupehensis, a species of flowering plant in the Ranunculaceae family. biocrick.comchemfaces.com This plant, and the Anemone genus as a whole, is recognized for its rich and diverse phytochemical profile, particularly its abundance of triterpenoid saponins. nih.govmdpi.com

Phytochemical investigations of Anemone hupehensis have led to the isolation and identification of a multitude of saponins, in addition to this compound. These studies contribute to the chemotaxonomic understanding of the genus, helping to differentiate species and understand their evolutionary relationships based on their chemical constituents. The presence of a variety of saponins underscores the plant's complex biosynthetic pathways. researchgate.netcapes.gov.br

| Compound Name | Reference |

|---|---|

| Hupehensis Saponin A | sioc-journal.cn |

| Hupehensis Saponin B | sioc-journal.cn |

| Hupehensis Saponin C | sioc-journal.cn |

| Hupehensis Saponin D | nih.gov |

| Hupehensis Saponin E | nih.gov |

| Hupehensis Saponin F | nih.gov |

| Hupehensis Saponin G | nih.gov |

| Prosapogenin (B1211922) CP6 | sioc-journal.cn |

Historical Perspective on this compound Discovery and Initial Research

The initial identification of this compound from Anemone hupehensis was documented in a 1994 publication in the journal Acta Chimica Sinica. chemfaces.comsioc-journal.cn In this study, researchers isolated five triterpenoid saponins from the alcoholic extracts of the plant. sioc-journal.cn

Among the isolated compounds were three new saponins, named hupehensis saponins A, B, and C. sioc-journal.cn The other two were identified as the known saponins, this compound and prosapogenin CP6. sioc-journal.cn This discovery was noteworthy as it was the first time these two compounds had been found together in the same plant species. sioc-journal.cn The structural elucidation of these compounds was achieved through the use of spectral data and chemical methods, which are standard practices in the field of natural product chemistry. sioc-journal.cn

Current Research Landscape and Academic Significance of this compound

Current academic interest in this compound is situated within the broader context of the study of triterpenoid saponins from the Anemone genus. nih.gov Research continues to explore the phytochemical diversity of these plants, with advanced analytical techniques enabling the identification of numerous compounds. mdpi.com

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 75799-18-7 | apexbt.com |

| Molecular Formula | C46H74O15 | adooq.com |

| Molecular Weight | 867.07 g/mol | apexbt.com |

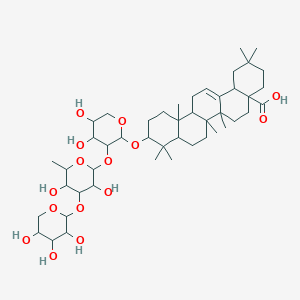

Structure

2D Structure

特性

IUPAC Name |

10-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H74O15/c1-22-30(49)35(60-37-33(52)31(50)25(47)20-56-37)34(53)38(58-22)61-36-32(51)26(48)21-57-39(36)59-29-12-13-43(6)27(42(29,4)5)11-14-45(8)28(43)10-9-23-24-19-41(2,3)15-17-46(24,40(54)55)18-16-44(23,45)7/h9,22,24-39,47-53H,10-21H2,1-8H3,(H,54,55) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDYPTQWAAOGCJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(CO8)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H74O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

867.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation, Purification, and Structural Elucidation Methodologies for Presapogenin Cp4

Extraction Techniques from Plant Biomass

The initial step in obtaining Presapogenin CP4 involves its extraction from the plant matrix, typically the rhizomes of Anemone species. The selection and optimization of extraction protocols are critical to maximize the yield and purity of the target compound.

Optimization of Solvent-Based Extraction Protocols

Solvent-based extraction remains a fundamental and widely used method for isolating triterpenoid (B12794562) saponins (B1172615). The process generally involves reflux extraction with polar solvents. For saponins from Anemone species, ethanol (B145695) is a commonly employed solvent.

Research on related compounds from Anemone taibaiensis provides a representative protocol. In one instance, dried and cut rhizomes (5 kg) were subjected to reflux extraction with 70% ethanol (5 L) for three cycles. nih.gov The initial two extractions were conducted over a period of two hours each, with the final extraction lasting for one hour. nih.gov Following extraction, the solvent is typically removed under reduced pressure to yield a concentrated crude extract.

Further optimization of such protocols can be guided by systematic studies. For example, in the extraction of saponins from Panax notoginseng, a design of experiments (DoE) approach was used to optimize parameters such as ethanol concentration, extraction time, and solvent-to-material ratio. plos.org The findings indicated that an ethanol concentration in the range of 79–82% and an extraction time of 6.1–7.1 hours were optimal for maximizing saponin (B1150181) yield and purity. plos.org Such optimization strategies are applicable to the extraction of this compound to ensure process efficiency and consistency.

Subsequent to the initial extraction, a liquid-liquid partitioning is often performed to remove unwanted constituents. A common procedure involves dissolving the crude extract in water and then sequentially partitioning it with solvents of increasing polarity, such as petroleum ether (to remove lipids) and n-butanol (to enrich the saponin fraction). nih.govjfda-online.com

Table 1: Representative Solvent-Based Extraction Protocol for Triterpenoid Saponins from Anemone sp.

| Parameter | Value/Description | Source |

|---|---|---|

| Plant Material | Dried rhizomes of Anemone taibaiensis | nih.gov |

| Solvent | 70% Ethanol | nih.gov |

| Extraction Method | Reflux Extraction | nih.gov |

| Extraction Cycles | 3 | nih.gov |

| Duration | 2 hours (1st & 2nd cycle), 1 hour (3rd cycle) | nih.gov |

| Post-extraction | Solvent recovery under reduced pressure | nih.gov |

Advanced Extraction Technologies for Natural Products

To enhance extraction efficiency and reduce the environmental impact of traditional methods, several advanced technologies have been developed. These methods often offer shorter extraction times, reduced solvent consumption, and improved yields.

Ultrasound-Assisted Extraction (UAE) utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls facilitates their disruption and enhances the release of intracellular components. Studies on other plant materials have shown that parameters such as ethanol concentration, ultrasound amplitude, and exposure time significantly influence saponin yield. actapol.net For instance, optimal conditions for saponin extraction from quinoa were found to be 70% ethanol, 59% amplitude, and an exposure time of 12 minutes. actapol.net

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and plant material, leading to a rapid increase in temperature and internal pressure within the plant cells. This pressure gradient causes the cell walls to rupture, releasing the target compounds into the solvent. MAE has been shown to be highly efficient for the extraction of saponins. For example, the MAE of saponins from Gac seeds was optimized with 100% ethanol, a 360W microwave power setting for three cycles, resulting in a significantly higher yield compared to conventional methods. mdpi.com

High Hydrostatic Pressure (HHP) extraction is a non-thermal technique that utilizes high pressure to enhance the permeability of cell membranes, thereby improving the extraction of bioactive compounds. lifewatch.be This method is particularly advantageous for heat-sensitive compounds.

While specific applications of these advanced techniques for this compound are not extensively documented, their successful implementation for other triterpenoid saponins suggests their potential applicability. researchgate.netnih.govnih.govnih.gov

Chromatographic Purification Strategies for this compound

Following extraction, the enriched saponin fraction undergoes further purification to isolate this compound. This is typically achieved through a combination of chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the purification and purity assessment of saponins. Commercial suppliers of this compound report purities exceeding 99%, as determined by HPLC. researchgate.netadooq.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for saponin separation. In this technique, a nonpolar stationary phase (typically C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to effectively separate compounds with varying polarities within the crude extract. semanticscholar.org

For preparative HPLC, the optimized analytical method is scaled up to handle larger quantities of the extract. nih.govardena.com Fractions are collected as they elute from the column, and those containing the target compound are pooled. The purity of the isolated fractions is then confirmed using analytical HPLC.

Table 2: General Parameters for RP-HPLC Analysis of Triterpenoid Saponins

| Parameter | Description | Source |

|---|---|---|

| Column | C18 or ODS (Octadecylsilane) | semanticscholar.org |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | semanticscholar.orgekb.eg |

| Detection | UV (low wavelength, e.g., 205-210 nm), ELSD, or MS | semanticscholar.org |

Countercurrent Chromatography and Other Preparative Techniques

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that is particularly well-suited for the preparative separation of natural products like saponins. nih.govsemanticscholar.org It avoids the use of solid stationary phases, thus preventing irreversible adsorption and degradation of the sample. High-Speed Countercurrent Chromatography (HSCCC) is a popular variant of this technique.

In HSCCC, a two-phase solvent system is selected based on the partition coefficient (K) of the target compounds. For the separation of triterpenoid saponins, solvent systems such as chloroform-methanol-water are commonly used. sioc-journal.cn The crude extract is dissolved in a mixture of the two phases and introduced into the CCC coil, where it is partitioned between the stationary and mobile liquid phases, leading to separation. Gradient elution can also be employed in CCC to separate complex mixtures of saponins with a wide range of polarities. mdpi.com

Other preparative techniques that may be used in the initial purification stages include open column chromatography on silica (B1680970) gel or macroporous resins. jfda-online.com These methods are often used to fractionate the crude extract before the final purification by preparative HPLC or HSCCC.

Spectroscopic and Spectrometric Characterization of this compound Structure

The definitive structure of an isolated natural product is determined through a combination of spectroscopic and spectrometric techniques. The structural elucidation of this compound was reported in Acta Chimica Sinica in 1994. sioc-journal.cn The general approach for triterpenoid saponins involves the following methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for elucidating the complex structures of saponins. physiology.org

¹H NMR provides information about the number and types of protons in the molecule, their chemical environment, and their coupling relationships.

¹³C NMR reveals the number of carbon atoms and their chemical shifts, which are indicative of their functional groups (e.g., carbonyls, olefins, and carbons bearing hydroxyl groups). libretexts.org

2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity of atoms within the aglycone and the sugar moieties, as well as the linkage points between them.

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of the compound. chemguide.co.uk High-resolution mass spectrometry (HRMS) allows for the determination of the precise molecular formula. Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented, provide valuable information about the structure of the aglycone and the sequence of the sugar units in the glycosidic chains. libretexts.orgspectroscopyonline.com

Table 3: Illustrative ¹³C NMR (125 MHz, Pyridine-d₅) Data for a Triterpenoid Saponin Aglycone from Anemone sp.

| Carbon No. | Chemical Shift (δ) ppm | Carbon No. | Chemical Shift (δ) ppm |

|---|---|---|---|

| 1 | 38.9 | 16 | 28.2 |

| 2 | 26.7 | 17 | 46.8 |

| 3 | 89.1 | 18 | 42.0 |

| 4 | 39.6 | 19 | 46.3 |

| 5 | 55.9 | 20 | 30.9 |

| 6 | 18.5 | 21 | 34.2 |

| 7 | 33.2 | 22 | 33.2 |

| 8 | 40.0 | 23 | 206.3 |

| 9 | 47.8 | 24 | 10.9 |

| 10 | 37.1 | 25 | 15.6 |

| 11 | 23.8 | 26 | 17.5 |

| 12 | 122.6 | 27 | 26.2 |

| 13 | 144.1 | 28 | 176.6 |

| 14 | 42.1 | 29 | 33.2 |

| 15 | 28.3 | 30 | 23.8 |

Data is for the aglycone of Saponin 1 from Anemone rivularis for illustrative purposes. mdpi.com

Biosynthetic Pathways and Biotransformation Studies of Presapogenin Cp4

Elucidation of Presapogenin CP4 Biosynthesis in Anemone hupehensis

While the complete biosynthetic pathway of this compound in Anemone hupehensis has not been fully elucidated, extensive research on the biosynthesis of oleanane-type triterpenoid (B12794562) saponins (B1172615) in the closely related species Anemone flaccida provides a robust model for understanding its formation. frontiersin.orgnih.gov The biosynthesis of triterpenoid saponins is a multi-step process involving the assembly of a triterpenoid backbone and subsequent modifications by various enzymes. mdpi.com

Identification of Precursor Molecules and Intermediates

The biosynthesis of this compound, like other triterpenoid saponins, originates from fundamental precursor molecules in primary metabolism. The pathway commences with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). mdpi.com These five-carbon units are produced through two primary pathways within the plant cell: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids. frontiersin.orgnih.gov

Through a series of condensation reactions, IPP and DMAPP are assembled into the 30-carbon linear precursor, squalene (B77637). researchgate.net Squalene then undergoes epoxidation to form 2,3-oxidosqualene (B107256), a critical branch point for the synthesis of various triterpenoids and sterols. sioc-journal.cn The cyclization of 2,3-oxidosqualene by β-amyrin synthase leads to the formation of the pentacyclic oleanane (B1240867) skeleton, with β-amyrin being the initial triterpenoid intermediate. researchgate.net Subsequent oxidative reactions, catalyzed by cytochrome P450 monooxygenases, modify the β-amyrin backbone to produce more complex aglycones such as oleanolic acid and hederagenin (B1673034). nih.govnih.gov These aglycones then serve as the scaffold for glycosylation.

Table 1: Key Precursor Molecules and Intermediates in the Postulated Biosynthesis of this compound

| Molecule | Class | Role in Biosynthesis |

| Acetyl-CoA | Primary Metabolite | Starting unit for the MVA pathway. |

| Isopentenyl Pyrophosphate (IPP) | Isoprenoid Precursor | C5 building block for squalene synthesis. mdpi.com |

| Dimethylallyl Pyrophosphate (DMAPP) | Isoprenoid Precursor | C5 building block for squalene synthesis. mdpi.com |

| Squalene | Triterpene Precursor | Linear 30-carbon precursor to cyclic triterpenoids. researchgate.net |

| 2,3-Oxidosqualene | Triterpene Precursor | Cyclization substrate for the formation of the triterpenoid skeleton. sioc-journal.cn |

| β-Amyrin | Triterpene Intermediate | Initial pentacyclic oleanane scaffold. researchgate.net |

| Oleanolic Acid | Triterpenoid Aglycone | Oxidized derivative of β-amyrin. nih.gov |

| Hederagenin | Triterpenoid Aglycone | Hydroxylated derivative of oleanolic acid, a common aglycone in Anemone saponins. nih.gov |

Characterization of Key Enzymatic Steps and Biosynthetic Genes

Transcriptome and proteome profiling of Anemone flaccida has identified numerous candidate genes encoding the enzymes responsible for triterpenoid saponin (B1150181) biosynthesis. frontiersin.orgnih.gov These findings provide a genetic blueprint that is likely conserved in Anemone hupehensis for the production of this compound.

The key enzymatic steps include:

Squalene Synthesis: Catalyzed by squalene synthase (SQS).

Squalene Epoxidation: Performed by squalene epoxidase (SE).

Cyclization: β-amyrin synthase, an oxidosqualene cyclase (OSC), catalyzes the cyclization of 2,3-oxidosqualene to β-amyrin.

Oxidation: Cytochrome P450 monooxygenases (CYP450s) are crucial for the oxidation of the β-amyrin skeleton. Notably, the gene CYP716A254 from Anemone flaccida has been characterized to encode an enzyme that catalyzes the conversion of β-amyrin to oleanolic acid. nih.govosti.gov Further oxidation to hederagenin is catalyzed by other CYP450s, such as those from the CYP72A family. nih.gov

Glycosylation: The final step involves the attachment of sugar moieties to the aglycone, a reaction catalyzed by UDP-dependent glycosyltransferases (UGTs). Transcriptome analysis of Anemone flaccida has revealed numerous putative UGTs that are likely responsible for the structural diversity of saponins in this genus. frontiersin.orgnih.gov

Table 2: Key Enzymes and Genes in the Postulated Biosynthesis of this compound

| Enzyme Family | Specific Enzyme/Gene Example | Function | Reference |

| Oxidosqualene Cyclase (OSC) | β-amyrin synthase | Cyclization of 2,3-oxidosqualene to β-amyrin. | researchgate.net |

| Cytochrome P450 (CYP450) | CYP716A254 | Oxidation of β-amyrin to oleanolic acid. | nih.govosti.gov |

| Cytochrome P450 (CYP450) | CYP72A family | Oxidation of oleanolic acid to hederagenin. | nih.gov |

| UDP-glycosyltransferase (UGT) | Multiple putative UGTs | Attachment of sugar chains to the aglycone. | frontiersin.orgnih.gov |

Chemoenzymatic Synthesis and Microbial Biotransformation of this compound

The complexity of saponin structures makes their total chemical synthesis challenging. Chemoenzymatic and microbial biotransformation approaches offer promising alternatives for the synthesis and diversification of compounds like this compound.

Chemoenzymatic strategies combine chemical synthesis to create a core structure with enzymatic transformations for specific, often stereoselective, modifications. For saponins structurally related to this compound, such as those with a hederagenin aglycone, chemoenzymatic methods have been employed. researchgate.netnih.gov These typically involve the chemical synthesis of the aglycone and activated sugar donors, followed by enzymatic glycosylation to form the final saponin product. nih.gov

Microbial biotransformation utilizes microorganisms to carry out specific chemical reactions on a substrate. Studies on the aglycone hederagenin have demonstrated the potential of this approach. For instance, fungi such as Cunninghamella echinulata and Mucor subtilissimus, as well as the bacterium Pseudomonas oleovorans, have been shown to transform hederagenin into new hydroxylated and glycosylated derivatives. nih.govtandfonline.com This highlights the potential for using microorganisms to produce novel analogs of this compound.

Table 3: Examples of Microbial Biotransformation of Hederagenin

| Microorganism | Substrate | Resulting Product(s) | Reference |

| Cunninghamella echinulata | Hederagenin | 3β, 15α, 23-trihydroxyolean-12-en-28-oic acid | nih.govtandfonline.com |

| Mucor subtilissimus | Hederagenin | 1β, 3β, 23-trihydroxyolean-12-en-28-oic acid | nih.govtandfonline.com |

| Pseudomonas oleovorans | Hederagenin | 3β, 23-dihydroxyolean-12-en-28-oic acid 28-O-β-D-glucopyranosyl ester | nih.govtandfonline.com |

In Vitro Metabolic Studies and Transformations of this compound

Understanding the metabolic fate of this compound is important for evaluating its biological activity. In vitro metabolic studies, often using liver microsomes or intestinal flora, can provide insights into how the compound might be transformed in the body.

While specific in vitro metabolic studies on this compound are not extensively documented, research on its likely aglycone, hederagenin, offers valuable information. Studies using rat liver microsomes have shown that hederagenin can undergo various metabolic transformations. ukm.my Furthermore, the gut microbiota is known to play a significant role in the metabolism of saponins, often by hydrolyzing the sugar chains, which can affect their bioavailability and pharmacological activity. ukm.my It is plausible that this compound would be subject to similar deglycosylation and other modifications by gut bacteria.

Research on other oleanane-type saponins has demonstrated that in vitro incubation with intestinal bacteria leads to the stepwise hydrolysis of sugar moieties, producing prosapogenins and the final aglycone. ukm.my These metabolic transformations can significantly alter the biological properties of the parent saponin.

Pharmacological Activities and Molecular Mechanisms of Presapogenin Cp4

Investigation of Antineoplastic Activities of Presapogenin CP4

Saponins (B1172615) extracted from Pulsatilla chinensis are noted for their significant and broad-spectrum anti-tumor effects. bjmu.edu.cn The antineoplastic activities of these compounds are multifaceted, involving the inhibition of tumor cell growth, induction of programmed cell death (apoptosis), and interference with key processes that support tumor progression, such as blood vessel formation. nih.govbjmu.edu.cn While this compound itself is categorized under compounds relevant to cancer research, detailed mechanistic studies are often available for its more extensively researched relatives, such as Pulsatilla saponin (B1150181) A (PSA) and Pulsatilla saponin D (PSD). adooq.com

The cytotoxic and antiproliferative effects of saponins from the Pulsatilla genus have been documented across various cancer cell lines. While specific IC₅₀ values for this compound are not detailed in the reviewed literature, studies on closely related saponins provide insight into the potential of this compound class. For instance, Pulsatilla saponin A (PSA) has been shown to significantly inhibit the proliferation of human hepatocellular carcinoma, pancreatic cancer, and colon cancer cells. nih.govspandidos-publications.com Similarly, total saponins from Pulsatilla chinensis (PRS) effectively inhibit the growth of human liver tumor 7402 cells. nih.gov Pulsatilla saponin D (PSD) also demonstrates cytotoxic activities against breast, pancreatic, and lung cancer cells. researchgate.net

Table 1: Documented Antitumor Activities of Saponins Related to this compound This table presents findings on compounds structurally related to this compound to illustrate the general activities of this saponin class.

| Compound Name | Cancer Cell Line / Model | Observed Effect | Reference |

|---|---|---|---|

| Pulsatilla saponin A (PSA) | Human hepatocellular carcinoma (SMCC-7721) | Inhibition of cell growth | nih.gov |

| Human pancreatic cancer (BXPC3, SW1990) | Inhibition of cell growth | nih.gov | |

| Human colon cancer (HT-29) | Inhibition of cell proliferation | spandidos-publications.com | |

| Pulsatilla saponin D (PSD) | Breast, pancreatic, lung cancer cells | Inhibition of proliferation | researchgate.net |

| Hepatocellular carcinoma | Inhibition of angiogenesis, induction of apoptosis | frontiersin.org |

| Total Pulsatilla chinensis Saponins (PRS) | Human liver tumor (7402 cells) | Inhibition of proliferation via apoptosis | nih.gov |

Apoptosis, or programmed cell death, is a critical mechanism through which antitumor agents eliminate malignant cells. aging-us.com this compound is associated with apoptotic signaling pathways. adooq.com The broader family of Pulsatilla saponins induces cancer cell death primarily through the induction of apoptosis. nih.govnih.govresearchgate.net

Mechanistic studies on related compounds reveal that these saponins can trigger apoptosis through multiple routes. Pulsatilla saponin A (PSA) has been found to induce apoptosis by increasing the levels of the tumor suppressor protein p53 while decreasing the levels of Bcl-2, an anti-apoptotic protein. nih.gov A decrease in Bcl-2 allows for the activation of pro-apoptotic proteins, leading to the initiation of the cell death cascade. nih.govaging-us.com Furthermore, in human colon cancer cells, PSA treatment leads to an increase in cleaved caspase 9, a key initiator caspase in the intrinsic pathway of apoptosis. spandidos-publications.com The activation of this caspase cascade ultimately leads to the execution of cell death. spandidos-publications.comaging-us.com

Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and metastasis, supplying tumors with necessary nutrients and oxygen. nih.gov The inhibition of angiogenesis is a key strategy in cancer therapy. nih.gov this compound is linked to angiogenesis signaling pathways, suggesting a potential role in this process. adooq.com

Research into the broader class of Pulsatilla saponins confirms their anti-angiogenic activity. nih.gov Pulsatilla saponin D (PSD), in particular, has been shown to inhibit angiogenesis in hepatocellular carcinoma. frontiersin.org The proposed mechanisms for this inhibition include the targeting of critical signaling pathways within the cancer cells that promote blood vessel growth. Specifically, PSD has been found to suppress the PI3K/Akt/mTOR and the c-Met signaling pathways, both of which are crucial for tumor angiogenesis. frontiersin.org

The cell cycle is the process through which cells replicate, and its dysregulation is a fundamental characteristic of cancer. nih.gov Therapeutic agents that can halt the cell cycle prevent cancer cells from dividing and proliferating. This compound is putatively involved in cell cycle regulation. adooq.com

Studies on the related compound Pulsatilla saponin A (PSA) provide specific insights into this mechanism. In cancer cells, PSA treatment has been shown to cause cell cycle arrest at the G2 phase. nih.gov This G2 block prevents the cells from entering mitosis, thereby inhibiting cell division. The arrest is associated with an observed increase in the protein levels of cyclin B, a key regulator of the G2/M transition. nih.gov

Modulation of Angiogenesis by this compound and its Derivatives

Immunomodulatory and Anti-inflammatory Mechanisms of this compound

In addition to direct antitumor actions, certain compounds can influence the tumor microenvironment through immunomodulatory and anti-inflammatory effects. This compound is associated with pathways related to immunology and inflammation. adooq.com Saponins from Pulsatilla chinensis are well-documented for their anti-inflammatory properties. frontiersin.orgnih.gov

The NLRP3 inflammasome is a multi-protein complex in immune cells that plays a critical role in the innate immune system by responding to cellular danger signals and pathogens. mdpi.comfrontiersin.org While direct evidence linking this compound to NLRP3 regulation is not specified in the current literature, the established anti-inflammatory effects of Pulsatilla saponins suggest a potential interaction with such inflammatory pathways. frontiersin.orgnih.gov

The activation of the NLRP3 inflammasome is a tightly regulated two-step process. nih.gov

Signal 1 (Priming): This initial step is typically triggered by microbial components or endogenous cytokines. It activates the transcription factor NF-κB, leading to the increased synthesis of the NLRP3 protein itself and the precursor form of the pro-inflammatory cytokine, pro-IL-1β. nih.govfrontiersin.org

Signal 2 (Activation): A second stimulus, which can be one of many diverse signals such as ATP release from damaged cells, crystalline substances, or pore-forming toxins, triggers the assembly of the inflammasome complex. nih.gov This complex consists of the NLRP3 sensor, an adaptor protein called ASC, and pro-caspase-1. frontiersin.org This proximity induces the auto-activation of caspase-1, which then cleaves pro-IL-1β into its active, mature form, IL-1β, a potent inflammatory mediator that is subsequently secreted from the cell. frontiersin.orgnih.gov

Given the role of chronic inflammation in various diseases, the modulation of NLRP3 inflammasome activity is a significant area of therapeutic interest. frontiersin.org

Modulation of Nuclear Factor-Kappa B (NF-κB) Signaling Pathways

The Nuclear Factor-Kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating immune and inflammatory responses. genecards.org In nearly all cell types, NF-κB is involved in cellular reactions to stimuli like stress and cytokines, making it a key regulator of the immune response to infection. genecards.org The NF-κB signaling pathway can be influenced by various factors, and its dysregulation is associated with inflammatory conditions. nih.gov While direct and extensive research on this compound's effect on NF-κB is still emerging, evidence from related compounds and pathway associations suggests a potential modulatory role. For instance, a related compound, Chikusetsu saponin IVa, has been shown to ameliorate inflammation by inhibiting NF-κB signaling. abmole.com Furthermore, this compound is listed as a compound related to Tumor Necrosis Factor (TNF), a proinflammatory cytokine that is intricately linked with the NF-κB signaling pathway. genecards.org The activation of NF-κB can lead to the release of pro-inflammatory factors, contributing to vascular dysfunction and other pathological states. nih.gov

Impact on Cytokine Production and Immune Cell Function

Cytokines are small proteins that are crucial for cell signaling, particularly within the immune system. wikipedia.org They are produced by a wide range of cells, including macrophages, lymphocytes, and endothelial cells, and are central to orchestrating inflammatory responses. wikipedia.orgplos.org Dysregulation of cytokine production, where there is an excess of pro-inflammatory cytokines, can lead to tissue damage and various pathologies. emjreviews.comrheumuseum.com

The activity of this compound is linked to key inflammatory cytokines. It is associated with Tumor Necrosis Factor-alpha (TNF-α), a multifunctional proinflammatory cytokine primarily secreted by macrophages that is a central player in inflammation. genecards.org The modulation of the NF-κB pathway, as suggested above, is a primary mechanism for controlling the production of various cytokines, including interleukins and TNF-α. nih.gov Immune cells such as T-helper cells, macrophages, and dendritic cells are the primary producers of these cytokines, which perpetuate chronic inflammation. rheumuseum.com By potentially influencing pathways like NF-κB, this compound may impact the function of these immune cells and modulate the balance of pro- and anti-inflammatory cytokine production. genecards.orgrheumuseum.com

Neuroprotective Activities of this compound

This compound has demonstrated significant neuroprotective potential across various in-vitro models, primarily through its ability to counteract oxidative stress, modulate key signaling pathways, and prevent cell death.

Attenuation of Oxidative Stress Responses in Neuronal Cells

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a major contributor to neuronal damage and death in neurodegenerative diseases. nih.govfrontiersin.org this compound has been shown to effectively protect neuronal cells from oxidative damage. In a study using human neuroblastoma SH-SY5Y cells, treatment with this compound significantly attenuated the oxidative stress induced by hydrogen peroxide (H₂O₂). abmole.comabmole.cn This neuroprotective effect is linked to its ability to enhance the cell's endogenous antioxidant defense system. abmole.comnih.govabmole.cn

| Model System | Inducer of Oxidative Stress | Key Mechanisms of this compound | Reference |

|---|---|---|---|

| Human Neuroblastoma SH-SY5Y Cells | Hydrogen Peroxide (H₂O₂) | Activation of Sirt1/PGC-1α/Mn-SOD signaling pathway. | abmole.com, abmole.cn |

| Human Neuroblastoma SH-SY5Y Cells | MPP+ (1-methyl-4-phenylpyridinium) | Upregulation of Sirt1 and Mn-SOD expression. | abmole.com, abmole.cn |

Involvement of Sirtuin and Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-Alpha (PGC-1α) Signaling Pathways

The Sirtuin-1 (SIRT1) and PGC-1α signaling pathway is a master regulator of mitochondrial biogenesis and cellular energy metabolism. researchgate.netmdpi.com SIRT1, an NAD+-dependent deacetylase, can activate PGC-1α, which in turn stimulates the expression of genes involved in mitochondrial function and antioxidant defense. aging-us.comnih.gov

Research has firmly implicated this pathway in the neuroprotective effects of this compound. Studies have demonstrated that this compound attenuates H₂O₂-induced oxidative stress in SH-SY5Y cells specifically through the activation of the Sirt1/PGC-1α/Mn-SOD signaling pathway. abmole.comabmole.cn Similarly, in models of MPP+-induced neurotoxicity, this compound protected cells via the regulation of the Sirt1/Mn-SOD pathway, highlighting the central role of SIRT1 activation in its mechanism of action. abmole.comabmole.cn

Mitigation of Neurotoxicity in Cellular Models

This compound has shown a remarkable ability to protect neurons from toxins used to model neurodegenerative diseases in cellular systems. Neurotoxicity induced by compounds like H₂O₂ and MPP+ in SH-SY5Y neuroblastoma cells serves as a common platform to test potential neuroprotective agents. mdpi.com

This compound effectively mitigates neurotoxicity in these models. It was found to attenuate neurotoxicity induced by MPP+, a potent neurotoxin that causes cellular changes mimicking those seen in Parkinson's disease, in SH-SY5Y cells. abmole.comabmole.cn Furthermore, its ability to counteract H₂O₂-induced damage provides additional evidence of its broad neuroprotective capabilities against oxidative insults. abmole.comabmole.cn

Regulation of Endoplasmic Reticulum Stress and Caspase-12 Pathways

The endoplasmic reticulum (ER) is critical for protein folding, and disruptions in its function lead to ER stress, which can trigger apoptosis (programmed cell death). psu.edu Caspase-12, a cysteine protease localized to the ER, is specifically activated under conditions of ER stress and is a key mediator of this apoptotic pathway in rodents. psu.edugenecards.orgmdpi.com

The neuroprotective action of this compound extends to the modulation of this pathway. In a study on MPP+-induced neurotoxicity, this compound was found to attenuate cell damage through the regulation of the GRP78/caspase-12 pathway. abmole.comabmole.cn GRP78 is a major ER chaperone protein and a key marker for the unfolded protein response during ER stress. By regulating this pathway, this compound helps to prevent the downstream activation of caspase-12 and subsequent apoptosis, thereby protecting neuronal cells from ER stress-induced death. abmole.comabmole.cn

Epigenetic Modulatory Potential of this compound

Epigenetic modifications are heritable changes that alter gene activity without changing the underlying DNA sequence. nih.gov These processes, including histone modification and DNA methylation, are fundamental to regulating gene expression. nih.govnih.gov Dysregulation of these mechanisms is implicated in numerous diseases. nih.gov While phytochemicals are known to influence epigenetic processes, specific data on this compound is currently lacking. mdpi.com

Influence on Histone Deacetylases (HDACs) and Histone Acetyltransferases (HATs)

Histone acetylation and deacetylation are critical for modulating chromatin structure and gene expression. abcam.compromegaconnections.com Histone acetyltransferases (HATs) add acetyl groups, generally leading to a more open chromatin structure and increased gene expression, while histone deacetylases (HDACs) remove these groups, resulting in transcriptional repression. abcam.compromegaconnections.com The balance between HAT and HDAC activity is crucial for cellular health. promegaconnections.comnih.gov Although this compound is listed for sale alongside other epigenetic-related agents, including HDAC inhibitors, there are no specific studies in the reviewed literature that detail its direct influence—either inhibitory or activatory—on any class of HDACs or HATs. nih.govuniprot.orgrsc.org

Effects on DNA Methylation and Demethylation Processes

DNA methylation, typically occurring at CpG dinucleotides, is a major epigenetic mechanism for gene silencing and maintaining genomic stability. nih.govpatsnap.com This process is catalyzed by DNA methyltransferases (DNMTs). patsnap.comnih.gov Aberrant DNA methylation is a hallmark of many diseases, and DNMT inhibitors are a class of therapeutic agents that can reverse these changes. patsnap.comaopwiki.org There is currently no available research detailing the effects of this compound on DNMT activity or the broader processes of DNA methylation and demethylation. nih.govunav.edu

Interaction with Histone Methyltransferases and Demethylases

Histone methylation is a complex modification where methyl groups are added to lysine (B10760008) or arginine residues on histone proteins by histone methyltransferases (HMTs) and removed by histone demethylases (HDMs). mdpi.com Depending on the specific site and degree of methylation, these marks can lead to either gene activation or repression. abcam.comcd-genomics.comnih.gov The interplay between histone and DNA methylation is a critical aspect of epigenetic regulation. embopress.org Despite the theoretical potential for interaction, no studies were found that investigate the specific effects of this compound on HMT or HDM activity.

Broader Implications for Gene Expression Regulation

Given that epigenetic modifications collectively orchestrate gene expression, any compound influencing HDACs, DNMTs, or HMTs would have broader implications for the regulation of gene networks. nih.govnih.gov These changes can affect fundamental cellular processes. However, in the absence of specific data on the interaction of this compound with these epigenetic enzymes, its precise impact on global or targeted gene expression remains speculative and unconfirmed by scientific research.

Comprehensive Analysis of Signal Transduction Pathways Targeted by this compound

Signal transduction pathways are the mechanisms by which cells convert external stimuli into specific cellular responses. The Mitogen-Activated Protein Kinase (MAPK) cascade is a key pathway involved in regulating cell proliferation, differentiation, and apoptosis. mdpi.com

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Cascade

The MAPK signaling pathway consists of a cascade of protein kinases that are sequentially activated in response to various extracellular stimuli. nih.govnih.gov This pathway plays a central role in a multitude of cellular functions, and its dysregulation is implicated in many diseases, including cardiovascular disorders. mdpi.com While there are hints from commercial suppliers that this compound might be related to MAPK signaling, there is no published scientific evidence to describe or confirm how it might modulate any component of the MAPK cascade.

Regulation of PI3K/Akt/mTOR Pathway

This compound has been associated with the regulation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. adooq.com This pathway is a critical intracellular cascade that governs a multitude of cellular functions, including cell growth, proliferation, survival, metabolism, and apoptosis. mdpi.comresearchgate.net The PI3K/Akt/mTOR pathway is frequently activated in various pathological conditions and its dysregulation is a significant factor in aggressive tumor behavior and treatment resistance. mdpi.comcardiff.ac.uk

The pathway is typically initiated by the activation of upstream receptors, which leads to the recruitment and activation of PI3K. mdpi.com PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a second messenger. researchgate.net This leads to the recruitment of Akt to the cell membrane, where it is phosphorylated and activated. mdpi.com Activated Akt, in turn, phosphorylates a variety of downstream targets, including mTOR, a key protein kinase that regulates cell growth and protein synthesis. researchgate.net The ability of natural compounds to modulate the PI3K/Akt/mTOR pathway is a significant area of research. researchgate.net By influencing key nodes within this cascade, this compound may exert control over fundamental cellular processes.

Interference with JAK/STAT Signaling Pathway

Research indicates that this compound interferes with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. adooq.com This pathway is a primary mechanism for transmitting signals from extracellular cytokines and growth factors to the nucleus, where it regulates gene transcription. creativebiolabs.net The JAK/STAT pathway plays a pivotal role in numerous biological processes, including immune regulation, cell proliferation, differentiation, and apoptosis. creativebiolabs.net

The cascade consists of three main components: receptors, JAKs, and STATs. frontiersin.org The binding of a ligand, such as a cytokine, to its receptor induces receptor dimerization, which brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other. creativebiolabs.netfrontiersin.org These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. creativebiolabs.net Once docked, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to modulate the expression of target genes. creativebiolabs.netfrontiersin.org The JAK/STAT pathway's involvement in a wide array of cellular responses makes it a crucial target in pharmacology. mdpi.com Interference with this pathway by compounds like this compound can have significant implications for conditions where this signaling is dysregulated. frontiersin.orgmdpi.com

Impact on Autophagy Signaling Mechanisms

This compound is recognized for its impact on autophagy signaling mechanisms. adooq.com Autophagy is a fundamental catabolic process where cells degrade and recycle their own components through the lysosomal machinery. This process is essential for maintaining cellular homeostasis, removing damaged organelles and misfolded proteins, and providing energy and molecular building blocks during periods of stress. nih.gov

Recent research has highlighted that ferroptosis, a form of iron-dependent cell death, can be regulated by autophagy-dependent mechanisms. nih.gov Studies have shown that the upregulation of certain proteins can trigger autophagy-mediated degradation of ferritin (ferritinophagy), which leads to an increase in free intracellular iron, lipid peroxidation, and ultimately ferroptosis. nih.gov The autophagic machinery, including the conversion of LC3-I to LC3-II and the degradation of p62/SQSTM1, is central to this process. nih.gov By modulating autophagy signaling, this compound could influence these critical cellular decisions related to survival, death, and homeostasis.

Identification and Validation of Specific Molecular Targets of this compound

To fully understand the pharmacological actions of this compound, comprehensive enzyme inhibition or activation profiling is essential. This involves screening the compound against a broad panel of enzymes to identify specific proteins whose activity is modulated. Such assays are critical for pinpointing direct molecular targets and can reveal off-target effects. The data generated from these profiles can elucidate the compound's mechanism of action, providing a foundation for its therapeutic application. While specific enzyme inhibition data for this compound is a key area for ongoing research, this approach remains fundamental to characterizing the molecular basis of its activity.

Receptor binding assays are crucial techniques in drug discovery used to characterize the interaction between a ligand, such as this compound, and its molecular target. giffordbioscience.comnih.gov These assays quantify the affinity of a compound for a receptor (expressed as the dissociation constant, Kd) and the concentration required to inhibit a known ligand from binding by 50% (IC50). giffordbioscience.com Both radioactive and non-radioactive methods, such as those based on fluorescence or surface plasmon resonance, are available to measure these interactions. giffordbioscience.comnih.gov

Functional assays complement binding data by providing information on the compound's effect on receptor activity, determining its potency (EC50) and efficacy (Emax). giffordbioscience.com These assays measure the cellular response following ligand binding, such as changes in second messenger levels or downstream protein activity. giffordbioscience.com While it is known that ligand binding assays are most effective when used in conjunction with functional, phenotypic assays, specific receptor binding parameters for this compound have not been detailed in the available research. nih.gov The application of these assays is a necessary step to identify and validate the specific receptors through which this compound exerts its biological effects.

| Binding Parameter | Description |

| Kd | The dissociation constant; indicates the affinity of a ligand for a receptor, with lower values reflecting higher affinity. giffordbioscience.com |

| Ki | The inhibition constant; represents the potency of an inhibitor. giffordbioscience.com |

| Bmax | The maximum binding capacity; shows the total number of available binding sites. giffordbioscience.com |

| IC50 | The concentration of an inhibitor required to reduce a given biological activity by 50%. giffordbioscience.com |

| EC50 | The concentration of a drug that produces 50% of its maximum effect. giffordbioscience.com |

| Emax | The maximum effect achievable with a drug, regardless of dose. giffordbioscience.com |

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, forming the backbone of signaling networks. nih.gov Investigating how a compound like this compound affects these interactions is critical for a complete mechanistic understanding. Computational prediction methods and experimental approaches are used to identify these interspecies PPIs, which are crucial for understanding pathogen infection and host immunity. nih.gov A therapeutic agent can either disrupt or stabilize specific PPIs, thereby modulating the downstream signaling cascade. For instance, the interaction between various components of the JAK/STAT or PI3K/Akt/mTOR pathways is essential for signal propagation. cardiff.ac.ukcreativebiolabs.net Determining whether this compound directly interferes with the formation of these critical protein complexes is a key area for future investigation to fully map its mechanism of action.

Chemical Synthesis and Structure Activity Relationship Sar Studies of Presapogenin Cp4

Total Synthesis Approaches to Presapogenin CP4

Currently, there are no published reports detailing the total synthesis of this compound. The synthesis of such a complex, highly glycosylated spirostanol (B12661974) saponin (B1150181) would represent a significant undertaking in synthetic organic chemistry.

Semi-Synthetic Derivatization from Readily Available Natural Precursors

No studies have been found in the scientific literature describing the semi-synthetic derivatization of this compound from any natural precursors.

Structure-Activity Relationship (SAR) Analysis of this compound and its Modified Structures

Due to the lack of synthetic analogs and derivatives, no structure-activity relationship (SAR) analysis for this compound has been reported.

Advanced Research Methodologies and Future Perspectives for Presapogenin Cp4

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling have emerged as indispensable tools in the study of natural compounds, offering insights that complement experimental research. wikipedia.org These computational approaches allow for the simulation and prediction of molecular structures and properties, accelerating the research and development process. wikipedia.orgschrodinger.com For Presapogenin CP4, these methodologies provide a powerful lens through which to examine its interactions and potential biological activities at a molecular level.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemrxiv.org This method is instrumental in identifying potential biological targets for this compound by simulating its binding affinity and mode of interaction with various proteins. nih.govnih.gov For instance, docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex formed between this compound and a target protein. nih.gov

Following molecular docking, molecular dynamics (MD) simulations provide a more dynamic and detailed view of the ligand-target interaction. mdpi.com MD simulations track the movements and conformational changes of the this compound-protein complex over time, offering insights into the stability of the binding and the flexibility of both the ligand and the target. mdpi.comnih.gov This can help identify crucial amino acid residues involved in the binding, which can be pivotal for understanding the mechanism of action.

Table 1: Key Computational Steps in Analyzing this compound Ligand-Target Interactions

| Computational Step | Description | Key Insights Gained |

|---|---|---|

| Molecular Docking | Predicts the binding orientation and affinity of this compound to a protein target. chemrxiv.orgscielo.sa.cr | Identification of potential biological targets, initial binding energy estimation, and key interacting residues. chemrxiv.orgscielo.br |

| Molecular Dynamics (MD) Simulation | Simulates the time-dependent behavior of the this compound-protein complex. mdpi.com | Assessment of complex stability, analysis of conformational changes, and detailed mapping of persistent interactions. researchgate.net |

In Silico Prediction of Bioactivity and Potential Off-Targets

In silico methods are crucial for predicting the bioactivity of compounds like this compound, significantly streamlining the discovery process. mdpi.com By employing computational models and algorithms, researchers can screen large virtual libraries of compounds against various biological targets to predict their potential therapeutic effects. mdpi.com These predictive models are often built using data from known active and inactive compounds, allowing for the rapid assessment of a novel molecule's potential.

Furthermore, in silico approaches are invaluable for identifying potential off-targets. Off-target interactions can lead to unforeseen side effects, and their early identification is critical. By computationally screening this compound against a wide range of proteins, researchers can predict potential unintended binding partners. This proactive approach helps in designing more focused experimental studies and in understanding the broader pharmacological profile of the compound.

Omics-Based Research Approaches (Proteomics, Transcriptomics, Metabolomics) for Systems-Level Understanding

Omics technologies offer a holistic view of the biological effects of a compound by simultaneously measuring large numbers of molecules such as proteins (proteomics), RNA transcripts (transcriptomics), and metabolites (metabolomics). nih.govfrontiersin.org These approaches provide a systems-level understanding of the cellular response to this compound, moving beyond a single-target perspective. nih.govnih.gov

Proteomics can identify changes in protein expression and post-translational modifications within a cell or organism upon treatment with this compound. This can reveal the signaling pathways and cellular processes that are modulated by the compound.

Transcriptomics , often performed using techniques like RNA sequencing, measures the changes in gene expression. mdpi.com This can provide insights into the upstream regulatory mechanisms affected by this compound.

Metabolomics analyzes the global changes in small-molecule metabolites, offering a snapshot of the metabolic state of a biological system and how it is perturbed by this compound. mdpi.com

By integrating data from these different omics layers, researchers can construct a comprehensive picture of the biological impact of this compound. frontiersin.org

Application of Systems Biology for Holistic Investigation of this compound Effects

Systems biology integrates computational and mathematical modeling with experimental data to understand the complex interactions within biological systems. nih.gov In the context of this compound, systems biology approaches can be used to build network models of the cellular processes it affects. nih.gov These models can help to:

Identify key nodes and pathways that are most sensitive to the compound.

Predict the downstream effects of modulating a specific target.

Uncover non-obvious relationships between different cellular components.

By taking a holistic view, systems biology can provide a deeper understanding of the multifaceted effects of this compound and guide the development of more effective therapeutic strategies. nih.gov

Development and Implementation of High-Throughput Screening Assays for this compound Activity

High-throughput screening (HTS) is a drug discovery process that allows for the rapid, automated testing of large numbers of compounds for a specific biological activity. atrandi.combmglabtech.com Developing HTS assays for this compound would enable the efficient screening of its effects against a wide array of biological targets or in various cellular models. domainex.co.uk

The key steps in developing an HTS assay for this compound include:

Assay Design and Optimization : Selecting a suitable assay format (e.g., biochemical or cell-based) and optimizing parameters such as reagent concentrations and incubation times. nuvisan.com

Miniaturization and Automation : Adapting the assay to a high-density format (e.g., 384- or 1536-well plates) and using robotics for liquid handling and data acquisition. atrandi.combmglabtech.comnuvisan.com

Data Analysis : Implementing robust data analysis pipelines to identify "hits" – compounds that exhibit the desired activity. bmglabtech.com

HTS can significantly accelerate the identification of the primary biological targets of this compound and can also be used to screen for synergistic or antagonistic interactions with other compounds. atrandi.comdomainex.co.uk

Table 2: Comparison of Omics Approaches for this compound Research

| Omics Field | Molecules Analyzed | Key Information Provided |

|---|---|---|

| Proteomics | Proteins | Changes in protein expression and modification, pathway analysis. nih.gov |

| Transcriptomics | RNA Transcripts | Changes in gene expression, regulatory network insights. mdpi.com |

| Metabolomics | Metabolites | Alterations in metabolic pathways, snapshot of cellular metabolic state. mdpi.com |

| Genomics | DNA | Genetic variations influencing response to the compound. frontiersin.org |

Challenges and Opportunities in this compound Academic Research

The academic research landscape for a specific natural compound like this compound presents both challenges and opportunities.

Challenges:

Compound Availability: Obtaining sufficient quantities of pure this compound for extensive research can be a significant hurdle, often requiring complex and costly extraction and purification processes or total synthesis.

Complexity of Biological Systems: The intricate nature of biological systems means that a compound can have multiple targets and effects, making it challenging to elucidate a precise mechanism of action. nih.gov

Need for Interdisciplinary Collaboration: Comprehensive research on a natural compound requires expertise in various fields, including natural product chemistry, pharmacology, computational biology, and clinical sciences, necessitating effective collaboration.

Opportunities:

Novel Mechanisms of Action: Natural products often possess unique chemical structures and may act on novel biological targets or through new mechanisms, offering exciting avenues for discovery.

Potential for Therapeutic Innovation: The exploration of compounds like this compound can lead to the development of new drugs for various diseases, potentially addressing unmet medical needs. nih.gov

Advancements in Research Technologies: The continuous development of advanced research methodologies, such as those discussed in this article, provides powerful new tools to overcome previous research barriers and unlock the full potential of natural compounds. schrodinger.com

Future Research Directions and Preclinical Potential of this compound as a Research Compound

This compound is a steroidal saponin (B1150181), a class of natural compounds noted for a wide range of biological activities, including anti-inflammatory and antitumor effects. benthamdirect.comnih.gov As a research compound, this compound holds preclinical potential that warrants systematic investigation through advanced scientific methodologies. Future research is essential to delineate its therapeutic promise and mechanisms of action.

A primary avenue for future research is the comprehensive elucidation of the compound's mechanism of action. While related saponins (B1172615) have been shown to possess cytotoxic activity against various cancer cell lines and to exhibit anti-inflammatory properties, the specific molecular targets of this compound are not well understood. researchgate.netacs.org Advanced research methodologies such as proteomics-based target identification, thermal shift assays, and chemogenomic profiling are necessary to pinpoint its direct binding partners and downstream signaling pathways. For instance, studies on saponins from the Clematis genus, a source of similar compounds, have shown inhibition of inflammatory mediators by blocking pathways like JAK/STAT, suggesting a potential area of investigation for this compound. nih.govtandfonline.com

Further exploration into the structure-activity relationships (SAR) of this compound is a critical future direction. benthamdirect.comnih.gov The structural modification of the saponin's core (aglycone) and its sugar chains can lead to the synthesis of novel derivatives. nih.goveurekaselect.com These new analogues could possess enhanced potency, greater selectivity for cancer cells over healthy cells, and improved pharmacokinetic profiles. A systematic SAR study, combining chemical synthesis with high-throughput screening and computational molecular modeling, could identify the key structural features required for its biological activity. researcher.life

The preclinical potential of this compound must be validated through robust in vivo studies. While preliminary in vitro data on related saponins is promising, efficacy in living organisms is the crucial next step. researchgate.nettandfonline.com This involves using established animal models for diseases like cancer and rheumatoid arthritis to evaluate the compound's therapeutic effects. nih.govtandfonline.com Such studies are also vital for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, which are fundamental to drug development.

Finally, the development and validation of sensitive analytical methods are imperative for advancing preclinical research. Techniques like Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) are essential for accurately characterizing and quantifying this compound and its metabolites in complex biological samples such as plasma and tissue. acs.org These methods underpin detailed pharmacokinetic and pharmacodynamic (PK/PD) modeling, which is necessary to connect the compound's concentration in the body to its biological effects.

The table below summarizes the key areas for future investigation into the preclinical potential of this compound.

| Research Area | Current Understanding (Based on Related Saponins) | Future Research Directions & Methodologies |

| Mechanism of Action | Saponins exhibit broad biological activities, including anti-inflammatory and cytotoxic effects. benthamdirect.comresearchgate.net Some inhibit pathways like JAK/STAT and COX enzymes. acs.orgnih.gov | Employ proteomics, thermal shift assays, and genomic profiling to identify direct molecular targets. Investigate effects on key signaling pathways (e.g., apoptosis, inflammation). |

| Structure-Activity Relationship (SAR) | The aglycone and sugar moieties of steroidal saponins are crucial for their bioactivity. nih.goveurekaselect.com | Synthesize a library of this compound analogues through chemical modification. Use computational modeling and high-throughput screening to establish clear SAR. researcher.life |

| Preclinical Efficacy | In vitro studies show saponins have activity against cancer cells and inflammation. researchgate.nettandfonline.com In vivo data exists for some crude extracts or related compounds. nih.govtandfonline.com | Conduct in vivo studies in relevant animal models (e.g., cancer xenografts, arthritis models) to assess efficacy and establish a therapeutic window. |

| Pharmacokinetics (PK/PD) | Analytical methods exist for some saponins, but specific, validated assays for this compound in biological matrices are not widely established. acs.org | Develop and validate robust analytical methods (e.g., LC-MS/MS) for quantification in plasma and tissues. Perform detailed PK/PD studies to understand its ADME profile. |

Q & A

Q. What are the primary methodologies for identifying and characterizing Presapogenin CP4 in biological samples?

To isolate and characterize this compound, researchers commonly employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) for precise quantification and structural elucidation. Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming stereochemical configurations. For in vitro studies, cell-based assays (e.g., cytotoxicity or apoptosis assays) are used to assess biological activity, with validation via Western blotting for protein expression changes .

Q. What molecular mechanisms underlie this compound’s biological activity in cancer models?

Mechanistic studies often focus on signaling pathways such as PI3K/AKT/mTOR or NF-κB. Researchers use gene silencing (siRNA/CRISPR) to validate pathway involvement, followed by transcriptomic (RNA-seq) and proteomic (mass spectrometry) profiling. Dose-response experiments and time-course analyses are essential to establish causality between CP4 exposure and downstream effects .

Q. How can researchers ensure reproducibility in this compound studies across different cell lines or animal models?

Standardize protocols for cell culture (e.g., passage number, media conditions) and animal handling (e.g., strain, age, dosing regimen). Include positive/negative controls in each experiment. Use publicly available datasets (e.g., TCGA) to cross-validate findings and report detailed metadata (e.g., batch effects, instrument calibration) to enhance transparency .

Advanced Research Questions

Q. How should contradictory data on this compound’s efficacy in different cancer subtypes be addressed?

Conduct meta-analyses of existing studies to identify confounding variables (e.g., tumor microenvironment heterogeneity, genetic backgrounds). Use multivariable regression models to adjust for covariates such as patient age, treatment history, and molecular subtypes. Validate findings in orthotopic or patient-derived xenograft (PDX) models to mimic clinical diversity .

Q. What experimental designs are optimal for evaluating this compound’s synergistic effects with other therapeutic agents?

Employ factorial design experiments to test CP4 in combination with chemotherapy or targeted therapies. Calculate combination indices (e.g., Chou-Talalay method) to quantify synergism/antagonism. Use transcriptomic or metabolomic profiling to identify cooperative pathways. Ensure dose-ranging studies to avoid off-target effects .

Q. How can researchers integrate multi-omics data to elucidate this compound’s systemic impacts?

Apply systems biology approaches, such as weighted gene co-expression network analysis (WGCNA), to link CP4-induced genomic changes with proteomic/metabolomic shifts. Use machine learning (e.g., random forest or LASSO regression) to prioritize biomarkers. Validate findings in independent cohorts and functional assays (e.g., knock-in/knockout models) .

Q. What statistical strategies are recommended for analyzing this compound’s dose-dependent effects in preclinical studies?

Use nonlinear regression models (e.g., sigmoidal Emax models) to estimate EC50/IC50 values. Account for censored data (e.g., survival outcomes) via Cox proportional hazards models. For high-dimensional data, apply false discovery rate (FDR) corrections and principal component analysis (PCA) to reduce dimensionality .

Methodological Considerations

Q. What are the best practices for validating this compound’s target engagement in vivo?

Utilize pharmacodynamic biomarkers (e.g., phosphorylation status of downstream targets) in tissue biopsies. Combine microdialysis with LC-MS/MS to measure CP4 concentrations in target organs. Perform immunohistochemistry (IHC) to correlate drug distribution with biological effects .

Q. How can researchers address batch-to-batch variability in this compound synthesis for preclinical studies?

Implement quality control (QC) protocols, including purity assessments (≥95% via HPLC) and stability testing under storage conditions. Use reference standards from accredited agencies (e.g., NIST) and document synthesis parameters (e.g., temperature, solvent ratios) in supplementary materials .

Q. What ethical guidelines apply to studies involving this compound in animal or human-derived models?

Adhere to institutional review board (IRB) or animal care committee protocols. For human tissue studies, obtain informed consent and de-identify data. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, and disclose conflicts of interest in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。